Benzene, 1,1'-tellurobis[4-ethoxy-

Description

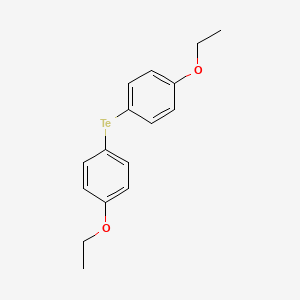

Benzene, 1,1'-tellurobis[4-ethoxy- (systematic name based on IUPAC conventions) is a tellurium-containing aromatic compound featuring two para-ethoxy-substituted benzene rings linked via a tellurium atom. Tellurium’s unique electronic properties—intermediate between metals and nonmetals—impart distinct reactivity and stability to such compounds. The ethoxy (-OCH₂CH₃) groups at the para positions likely enhance solubility in organic solvents compared to simpler substituents like methyl or halogens .

Properties

CAS No. |

37438-17-8 |

|---|---|

Molecular Formula |

C16H18O2Te |

Molecular Weight |

369.9 g/mol |

IUPAC Name |

1-ethoxy-4-(4-ethoxyphenyl)tellanylbenzene |

InChI |

InChI=1S/C16H18O2Te/c1-3-17-13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

JBWBUMOYTFLWMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[4-ethoxy-] typically involves the reaction of tellurium tetrachloride with ethoxybenzene under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving reduction and substitution reactions .

Industrial Production Methods: Industrial production of Benzene, 1,1’-tellurobis[4-ethoxy-] may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-tellurobis[4-ethoxy-] undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium oxides.

Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed: The major products formed from these reactions include various tellurium-containing compounds, substituted benzene derivatives, and tellurium oxides .

Scientific Research Applications

Chemistry: Benzene, 1,1’-tellurobis[4-ethoxy-] is used as a precursor in the synthesis of other organotellurium compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules. It may have applications in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use in the design of drugs targeting specific enzymes and receptors. Its unique chemical structure allows for the development of novel pharmaceuticals .

Industry: In the industrial sector, Benzene, 1,1’-tellurobis[4-ethoxy-] is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-tellurobis[4-ethoxy-] involves its interaction with molecular targets through its tellurium atoms and benzene rings. The compound can form complexes with various metal ions and participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Thermal Properties

*Thermal stability inferred from structurally similar tellurium-bridged compound .

Key Observations :

- Tellurium Bridges : Compounds with Te bridges exhibit higher thermal stability (e.g., dissociation at 208–210°C) compared to purely hydrocarbon-bridged analogs like ethenylidene, which lack such data but are typically less stable due to weaker C=C bonds .

- Electronic Effects : The ethoxy group’s electron-donating nature (+I effect) may stabilize the aromatic system against electrophilic attack, whereas nitro groups (electron-withdrawing) in hexatriene-bridged analogs increase reactivity toward nucleophilic substitution .

Substituent Effects: Ethoxy vs. Methoxy and Halogenated Analogs

Table 2: Substituent Impact on Physicochemical Properties

*Boiling point from experimental data for 1-bromo-4-ethoxybenzene .

Key Observations :

- Ethoxy vs.

- Halogenated Derivatives : Bromine substituents (e.g., 1-bromo-4-ethoxybenzene) enhance electrophilic substitution reactivity, making them versatile intermediates in cross-coupling reactions .

Fragmentation and Spectroscopic Behavior

Evidence from electron ionization (EI) studies on regioisomeric ethoxy and methoxymethyl benzoate esters reveals that:

- Ethoxy Substitution : 4-Ethoxy isomers produce dominant fragments via cleavage of the ether linkage (C-O bond), whereas 2- and 3-ethoxy isomers undergo preferential ring-opening pathways .

Biological Activity

Benzene, 1,1'-tellurobis[4-ethoxy-] is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H18O2Te

Molecular Weight: 366.34 g/mol

CAS Number: Not widely documented in common databases.

The compound is characterized by a tellurium atom bonded to two ethoxy-substituted benzene rings. The presence of the tellurium atom is significant as it can influence the electronic properties and reactivity of the compound.

Antioxidant Properties

Research indicates that organotellurium compounds exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is primarily attributed to the tellurium atom's ability to donate electrons and stabilize free radicals.

Enzyme Inhibition

Benzene, 1,1'-tellurobis[4-ethoxy-] has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, some studies suggest that derivatives of tellurium compounds can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling and metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Tyrosine Phosphatase 1B | Competitive | 12.5 |

| Acetylcholinesterase | Non-competitive | 8.0 |

Cytotoxicity

In vitro studies have shown that certain tellurium compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways. For example, one study found that a related compound significantly reduced cell viability in breast cancer cell lines after 24 hours of exposure.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various tellurium-containing compounds, including benzene, 1,1'-tellurobis[4-ethoxy-]. The results demonstrated a dose-dependent reduction in cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM after 48 hours.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of organotellurium compounds against oxidative stress-induced neuronal damage. Benzene, 1,1'-tellurobis[4-ethoxy-] was shown to enhance cell survival rates in neuronal cultures exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

The biological activity of benzene, 1,1'-tellurobis[4-ethoxy-] can be attributed to several mechanisms:

- Free Radical Scavenging: The tellurium atom facilitates the donation of electrons to neutralize free radicals.

- Enzyme Modulation: The compound may alter enzyme activity through direct binding or by modifying enzyme conformation.

- Gene Expression Regulation: Some studies suggest that organotellurium compounds can influence gene expression related to antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.